molecular formula C13H12N4O5 B5423198 ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate

ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B5423198
M. Wt: 304.26 g/mol
InChI Key: KREPWCAHIBLEAU-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate typically involves the reaction of ethyl imidazole-5-carboxylate with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carbamate or ester derivatives.

Scientific Research Applications

Ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-nitrophenyl)carbamoyl]formate: Similar structure but with a formate ester group instead of an imidazole ring.

    4-Nitrophenylcarbamoyl derivatives: Compounds with different ester or amide groups.

    Imidazole derivatives: Compounds with various substituents on the imidazole ring.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-2-22-13(19)11-10(14-7-15-11)12(18)16-8-3-5-9(6-4-8)17(20)21/h3-7H,2H2,1H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREPWCAHIBLEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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